molecular formula C32H22N2 B3067935 5,10-Di(2-naphthyl)-5,10-dihydrophenazine CAS No. 1934269-97-2

5,10-Di(2-naphthyl)-5,10-dihydrophenazine

Cat. No.: B3067935
CAS No.: 1934269-97-2
M. Wt: 434.5 g/mol
InChI Key: HPIOBCHPZVAATK-UHFFFAOYSA-N
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Description

5,10-Di(2-naphthyl)-5,10-dihydrophenazine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two naphthyl groups attached to a dihydrophenazine core, making it a significant molecule in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine typically involves the reaction of 2-naphthylamine with phenazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography and recrystallization, is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 5,10-Di(2-naphthyl)-5,10-dihydrophenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenazine derivatives.

    Reduction: It can be reduced to form dihydrophenazine derivatives.

    Substitution: The naphthyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phenazine derivatives.

    Reduction: Dihydrophenazine derivatives.

    Substitution: Substituted naphthyl derivatives.

Scientific Research Applications

5,10-Di(2-naphthyl)-5,10-dihydrophenazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions.

Comparison with Similar Compounds

    Phenazine: A structurally related compound with similar chemical properties.

    Dihydrophenazine: A reduced form of phenazine with distinct reactivity.

    Naphthylamine: A precursor in the synthesis of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine.

Uniqueness: this compound is unique due to the presence of two naphthyl groups, which impart specific electronic and steric properties. This makes it a valuable compound in the design of new materials and in the study of molecular interactions.

Properties

IUPAC Name

5,10-dinaphthalen-2-ylphenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N2/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIOBCHPZVAATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4N(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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